2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one
Description
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2OS/c7-6-9-4-3(11-6)1-2-8-5(4)10/h1-2H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZOWWMLAVWUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824620-38-3 | |
| Record name | 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one typically involves the bromination of a precursor thiazolo[4,5-c]pyridine compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminothiazolopyridine derivative .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one. For instance:
- Mechanism of Action : The presence of the thiazole moiety contributes to the inhibition of cancer cell proliferation. Compounds with similar structures have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Case Studies : A study demonstrated that a thiazole-pyridine hybrid exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities:
- Antibacterial Activity : Research indicates that derivatives of thiazole exhibit significant antibacterial effects against a range of pathogens. For example, certain thiazole compounds showed minimum inhibitory concentrations (MICs) as low as 46.9 μg/mL against Staphylococcus epidermidis .
- Antifungal Activity : The same derivatives have demonstrated antifungal properties with MICs ranging from 7.8 to 5.8 μg/mL . This broad-spectrum activity positions these compounds as potential candidates for developing new antimicrobial agents.
Anticonvulsant Properties
Thiazole-based compounds have been evaluated for their anticonvulsant properties:
- Efficacy : In a study involving thiazole-integrated pyrrolidin-2-one analogues, one compound exhibited a median effective dose (ED50) of 18.4 mg/kg in anticonvulsant activity tests . This suggests that modifications to the thiazole structure can enhance anticonvulsant efficacy.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of thiazole derivatives:
- SAR Analysis : Research has indicated that substituents on the thiazole ring significantly influence biological activity. For instance, electron-withdrawing groups like chlorine on the pyridine ring enhance anticancer activity .
Synthetic Applications
The synthesis of this compound and its derivatives is essential for exploring their biological activities:
| Compound | Synthesis Method | Yield | Biological Activity |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | Condensation and heterocyclization | High | Anticancer (IC50 5.71 µM) |
| Substituted Thiazoles | Reaction with thiourea and aldehydes | Moderate to High | Antibacterial (MIC 46.9 μg/mL) |
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The thiazole and pyridine rings can interact with biological macromolecules through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a class of brominated fused heterocycles. Below is a comparison with key analogs:
Table 1: Structural and Molecular Features
Note: The compound in differs in ring numbering (thiazolo[5,4-c] vs. [4,5-c]), suggesting a positional isomer.
Biological Activity
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological activity of this compound by reviewing relevant literature and presenting findings from various studies.
Chemical Structure
The compound belongs to the thiazole family and features a bromine atom at the 2-position of the thiazolo ring. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₇H₅BrN₂OS
- Molecular Weight : 229.09 g/mol
Antitumor Activity
Research has identified that thiazole derivatives exhibit significant antitumor properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives had IC50 values below 2 µg/mL against human cancer cell lines such as A-431 and Jurkat cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
Antimicrobial Activity
Thiazole compounds have also demonstrated antimicrobial properties. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances their effectiveness against bacterial strains. In one study, a series of thiazolylamine derivatives exhibited MIC values as low as 6.25 µg/mL against multiple bacterial strains .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Compounds similar to this compound have been tested for their ability to reduce seizure activity in animal models. Certain derivatives were found to eliminate tonic extensor phases in induced seizures .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often closely related to their structural features. For example:
- Bromine Substitution : The introduction of bromine at the 2-position enhances cytotoxicity and antimicrobial activity.
- Electron-Withdrawing Groups : The presence of groups such as nitro or halogens at specific positions increases the compound's potency against cancer cells.
Case Studies
Several studies have explored the therapeutic potential of thiazole derivatives:
- Anticancer Studies : A comprehensive analysis involving various thiazole compounds indicated that modifications at the N and C positions significantly influenced their anticancer properties. The study concluded that specific substitutions could lead to enhanced selectivity and potency against tumor cells .
- Antimicrobial Efficacy : In a comparative study of new thiazolylamine derivatives synthesized from thiazolo precursors and α-halo-ketones, researchers demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the key spectroscopic and analytical techniques for characterizing 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one?
- Answer : Structural confirmation relies on FTIR (to identify functional groups like C-Br and C=S stretches), 1H/13C NMR (to assign proton and carbon environments, e.g., aromatic protons at δ 6.5–8.5 ppm), and elemental analysis (CHN) for purity verification. For example, the thiazolo[4,5-c]pyridinone scaffold in related compounds is confirmed via distinct NMR signals for fused-ring protons and carbons . Mass spectrometry (HRMS) can further validate molecular weight (233.09 g/mol) and isotopic patterns for bromine .
Q. What is a standard synthetic route for this compound?
- Answer : A common approach involves cyclocondensation of substituted pyridine precursors with thioglycolic acid under reflux. For example, Schiff base intermediates (derived from pyridine-2-carbaldehydes and amines) are cyclized with thioglycolic acid to form thiazolidinones, followed by bromination using PBr₃ or NBS. Reaction conditions (e.g., 18-hour reflux in ethanol with KOH) are critical for yield optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency in thiazolo[4,5-c]pyridinone synthesis?
- Answer : Key parameters include:
- Catalyst selection : KOH or Et₃N as bases to deprotonate intermediates.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates.
- Temperature control : Reflux (~80°C) ensures sufficient energy for ring closure without decomposition.
- Time monitoring : Prolonged reflux (18–24 hours) maximizes conversion, as seen in bis-thiazolo[4,5-c]isoxazoline syntheses .
Q. How can structural contradictions in NMR data (e.g., unexpected splitting or integration) be resolved during characterization?
- Answer : Contradictions may arise from tautomerism, impurities, or dynamic exchange. Strategies include:
- Variable-temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts).
- 2D NMR (COSY, HSQC) : To correlate ambiguous proton/carbon signals.
- X-ray crystallography : For unambiguous confirmation of solid-state structure, as applied to related thiazolo[4,5-c]pyridinones .
- Repetition under anhydrous conditions : To exclude hydrate or solvent adducts .
Q. What methodologies are used to evaluate the biological activity of thiazolo[4,5-c]pyridinone derivatives?
- Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : MTT assays on cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values.
- Mechanistic studies : Enzyme inhibition assays (e.g., DNA gyrase for antimicrobial activity) or flow cytometry for apoptosis/cycle arrest analysis .
Q. How can computational methods aid in designing novel thiazolo[4,5-c]pyridinone analogues?
- Answer :
- Docking studies : To predict binding affinity with targets like bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity.
- DFT calculations : Optimize geometries and evaluate electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
